Siphonaxanthin

Description

Properties

CAS No. |

28526-44-5 |

|---|---|

Molecular Formula |

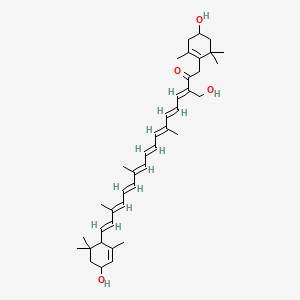

C40H56O4 |

Molecular Weight |

600.9 g/mol |

IUPAC Name |

(3E,5E,7E,9E,11E,13E,15E,17E)-3-(hydroxymethyl)-1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-7,12,16-trimethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one |

InChI |

InChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+ |

InChI Key |

SUCKEYMKNGZJHK-LANKSYMZSA-N |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CC(CC2(C)C)O)C)/C)/CO |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Siphonaxanthin |

Origin of Product |

United States |

Foundational & Exploratory

What are the natural sources of Siphonaxanthin

An In-depth Technical Guide to the Natural Sources of Siphonaxanthin (B1249711)

Introduction to this compound

This compound is a unique keto-carotenoid found predominantly in marine green algae.[1][2] Structurally, it is an oxidative metabolite of lutein, featuring a keto group at the C-8 position and an additional hydroxyl group at the C-19 position.[3][4][5] This distinct molecular architecture, which differentiates it from more common carotenoids like fucoxanthin, is believed to contribute to its potent biological activities.[2][5] this compound plays a crucial role in the photosynthesis of certain algae, enabling them to absorb blue-green light in deep-water environments.[2][6][7][8]

For researchers and drug development professionals, this compound is a compound of significant interest due to its demonstrated bioactivities, which include anti-angiogenic, apoptosis-inducing, and anti-inflammatory effects.[1][2][9][10][11][12] Studies have shown it to be a more potent inhibitor of cancer cell viability than fucoxanthin, another well-studied marine carotenoid.[1][2][9] This guide provides a technical overview of the natural sources of this compound, its quantification, extraction protocols, and associated biological pathways.

Natural Sources of this compound

This compound is primarily synthesized by siphonaceous marine green algae, which are characterized by their large, single-celled, multinucleate structures.[6][7] The presence of this compound and its esterified form, siphonein, is a key chemotaxonomic marker for algae in the orders Codiales, Derbesiales, and Caulerpales.[8]

Key natural sources include:

-

Codium fragile : An edible green alga, also known as "dead man's fingers," which is consumed in regions like Japan.[1][2][5][13] It is a significant and well-documented source of both this compound and siphonein.[1][14]

-

Caulerpa lentillifera : Commonly known as "sea grapes," this edible alga is widely consumed in Southeast Asia and has gained popularity as a functional food.[1][14][15][16][17] It is a rich source of this compound.[5][18]

-

Umbraulva japonica : Another edible green alga where this compound has been identified.[1][2][5][14]

-

Codium cylindricum : This species has also been identified as a notable source of this compound.[3][19]

In these algae, this compound is typically bound to the photosynthetic light-harvesting complexes, often referred to as this compound-chlorophyll a/b-proteins (SCPs).[6][20][21]

Quantitative Analysis of this compound Content

The concentration of this compound in its natural sources can vary based on species, geographic location, season, and cultivation conditions such as light exposure.[6][7] The data presented below is compiled from various studies to provide a comparative overview.

| Natural Source Species | This compound Content (% of Dry Weight) | This compound Content (µg/g Dry Weight) | Citation(s) |

| Codium fragile | 0.03% - 0.1% | 300 - 1000 | [1][2][5][14] |

| Caulerpa lentillifera | 0.03% - 0.1% | 300 - 1000 | [1][2][5][14] |

| Umbraulva japonica | 0.03% - 0.1% | 300 - 1000 | [1][2][5][14] |

| Codium cylindricum | ~0.023% | ~230 | [3] |

Methodologies for Extraction and Quantification

The lipophilic nature of this compound dictates the use of organic solvents for its extraction. High-performance liquid chromatography (HPLC) is the standard method for its purification and quantification.

Experimental Protocol: Extraction and Purification

The following protocol is a generalized procedure based on methodologies cited in the literature for extracting this compound from green algae such as Codium cylindricum.[3]

-

Sample Preparation :

-

Harvest fresh algal material.

-

Wash thoroughly with distilled water to remove salts and epiphytes.

-

Lyophilize (freeze-dry) the algal biomass to a constant weight.

-

Grind the dried biomass into a fine powder to maximize the surface area for extraction.

-

-

Solvent Extraction :

-

Extract the algal powder with a solvent system, typically a mixture of acetone (B3395972) and methanol, overnight in the dark at 4°C to minimize degradation.

-

Perform the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[22]

-

Filter the extract to remove solid residues.

-

Repeat the extraction process on the residue until it becomes colorless to ensure complete recovery.

-

Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Partitioning :

-

Dissolve the resulting crude extract in diethyl ether.

-

Wash the diethyl ether solution with a saturated NaCl solution to remove water-soluble impurities.

-

Collect the ether layer containing the pigments and dry it over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to yield the final lipid-soluble extract.

-

-

Purification by HPLC :

-

Dissolve the extract in a suitable solvent (e.g., acetone or the initial mobile phase).

-

Purify the this compound from the extract using preparative HPLC.

-

Column : A C18 reverse-phase column is commonly used.

-

Mobile Phase : A gradient system may be employed, for example, starting with methanol/water and transitioning to a higher concentration of ethyl acetate (B1210297) or another organic modifier.[4]

-

Detection : Monitor the elution profile at the absorption maximum of this compound, which is around 450 nm.[3]

-

Collect the fraction corresponding to the this compound peak. The purity can be confirmed by analytical HPLC.

-

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction and Purification.

Bioactivity and Associated Signaling Pathways

This compound's potential as a therapeutic agent stems from its influence on key cellular signaling pathways involved in angiogenesis, apoptosis, and inflammation.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been shown to be a potent inhibitor of angiogenesis.[1][12]

-

Mechanism : Studies indicate that this compound exerts its anti-angiogenic effects primarily by down-regulating the signal transduction cascade initiated by Fibroblast Growth Factor 2 (FGF-2).[2] It suppresses the mRNA expression of both FGF-2 and its receptor (FGFR-1).[1][2] This leads to the reduced phosphorylation of downstream signaling proteins such as ERK1/2 and Akt, which are crucial for endothelial cell proliferation, migration, and differentiation into tube-like structures.[2]

Anti-Angiogenesis Signaling Pathway Diagram

Caption: this compound's Inhibition of the FGF-2 Signaling Pathway.

Apoptosis Induction in Cancer Cells

This compound has been demonstrated to potently induce apoptosis (programmed cell death) in cancer cell lines, such as human leukemia HL-60 cells.[1][2][9][10] Its efficacy in this regard surpasses that of fucoxanthin, which is partly attributed to a higher cellular uptake.[1][2][9]

-

Mechanism : The induction of apoptosis by this compound is associated with several key molecular events:

-

Decreased expression of Bcl-2 : Bcl-2 is an anti-apoptotic protein. Its downregulation promotes cell death.[10]

-

Increased activation of Caspase-3 : Caspase-3 is a critical executioner caspase in the apoptotic pathway.[10]

-

Upregulation of GADD45α and DR5 : GADD45α (Growth Arrest and DNA Damage-inducible alpha) and DR5 (Death Receptor 5) are pro-apoptotic genes.[10]

-

Anti-Inflammatory Effects

Chronic inflammation is implicated in numerous diseases. This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways.[11]

-

Mechanism : In the context of inflammation induced by advanced glycation end products (AGEs), this compound has been shown to suppress the activation of Nuclear Factor-κB (NF-κB).[11] This is achieved, at least in part, by mitigating endoplasmic reticulum (ER) stress, which is a known trigger for NF-κB activation.[11] By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and cellular adhesion molecules.[11]

Conclusion

This compound is a marine carotenoid with significant therapeutic potential, sourced primarily from edible green algae of the genera Codium and Caulerpa. Its unique chemical structure facilitates potent anti-angiogenic, apoptotic, and anti-inflammatory activities by modulating critical cellular signaling pathways like FGF-2/FGFR-1 and NF-κB. The established methods for its extraction and quantification, centered around solvent extraction and HPLC, provide a clear path for its isolation for research and development purposes. For professionals in drug discovery, this compound represents a promising natural compound worthy of further investigation for applications in oncology and the treatment of inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a novel this compound biosynthetic precursor in Codium fragile that accumulates only by exposure to blue-green light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. e-algae.org [e-algae.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-angiogenic effect of this compound from green alga, Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intestinal Absorption and Anti-Inflammatory Effects of Siphonein, a this compound Fatty Acid Ester from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Xanthophylls from the Sea: Algae as Source of Bioactive Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ulvophyte Green Algae Caulerpa lentillifera: Metabolites Profile and Antioxidant, Anticancer, Anti-Obesity, and In Vitro Cytotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Production of Carotenoids from Cultivated Seaweed: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 22. omicsonline.org [omicsonline.org]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Siphonaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siphonaxanthin (B1249711) is a unique keto-carotenoid found predominantly in marine green algae, where it plays a crucial role in harvesting blue-green light for photosynthesis. Its distinct chemical structure, featuring a conjugated carbonyl group and additional hydroxyl moieties, imparts significant biological activities, including potent anti-inflammatory and anti-angiogenic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its absolute configuration, and known stereoisomers. It summarizes key quantitative spectroscopic data and details the experimental protocols for its isolation, purification, and structural elucidation. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Its chemical formula is C₄₀H₅₆O₄ , and its systematic name is (3R,3'R,6'R)-3,19,3'-Trihydroxy-7,8-dihydro-β,ε-caroten-8-one. The structure is characterized by a β-ionone ring and an ε-ionone ring at opposite ends of a long polyene chain.

Key structural features that distinguish this compound from other common carotenoids like lutein (B1675518) include:

-

A keto group at the C-8 position of the β-ionone ring, which is part of the conjugated polyene system.

-

A primary hydroxyl group at the C-19 position .

-

Hydroxyl groups at the C-3 and C-3' positions .

This compound is biosynthetically derived from lutein. The presence of the conjugated carbonyl group and the additional hydroxyl group at C-19 are believed to contribute significantly to its potent biological activities.

Stereoisomers and Absolute Configuration

The stereochemistry of this compound is a critical aspect influencing its biological function. The molecule possesses three chiral centers at the C-3, C-3', and C-6' positions.

The naturally occurring and most abundant stereoisomer of this compound has been determined to have the (3R, 3'R, 6'R) absolute configuration[1]. This assignment was confirmed through the stereoselective synthesis of its biosynthetic precursor, 19-deoxythis compound, and comparison of its Circular Dichroism (CD) spectrum with the naturally derived compound[1]. The biosynthesis from (3R,3'R,6'R)-lutein, a common stereoisomer of lutein in plants and algae, further supports this configuration, as the stereocenters are typically retained during the enzymatic conversion.

While other stereoisomers are theoretically possible, the (3R, 3'R, 6'R) form is the primary isomer isolated from natural sources like Codium fragile and Caulerpa lentillifera. Detailed spectroscopic and biological data for other stereoisomers are not extensively available in the current literature.

Quantitative Data

Spectroscopic Data

The structural elucidation and quantification of this compound rely on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for the naturally occurring (3R, 3'R, 6'R)-siphonaxanthin.

Table 1: ¹H-NMR Spectral Data of this compound in CDCl₃ (500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 0.86 | s | C1-Me (β-ring) |

| 1.08 | s | C1-Me (β-ring) |

| 1.20 | s | C5-Me (β-ring) |

| 1.78 | s | C9-Me |

| 1.91 | s | C13-Me |

| 1.97 | s | C13'-Me |

| 0.85 | d | C1'-Me (ε-ring) |

| 1.05 | d | C1'-Me (ε-ring) |

| 1.58 | s | C5'-Me (ε-ring) |

| 4.25 | m | H-3 |

| 4.00 | m | H-3' |

| 4.14 | s | H₂-19 |

| 5.45 | d | H-7' |

| 6.00-7.00 | m | Polyene chain protons |

Data compiled from published literature.

Table 2: UV-Visible Absorption Maxima (λmax) of this compound in Different Solvents

| Solvent | λmax (nm) |

| n-Hexane | 448, 478 |

| Acetonitrile | 452 |

| Methanol (B129727) | 454 |

| Dichloromethane | 460 |

The absorption spectrum in non-polar solvents like n-hexane shows a well-resolved vibronic structure.

Table 3: Mass Spectrometry Data for this compound

| Ionization Method | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| APCI | 601.4 | - | 583.4 [M+H-H₂O]⁺, 565.4 [M+H-2H₂O]⁺ |

| ESI | - | 623.4 | - |

Experimental Protocols

Extraction and Purification of this compound from Green Algae

The following protocol is a generalized procedure for the extraction and purification of this compound from marine green algae such as Codium cylindricum.

Experimental Workflow for this compound Isolation

Detailed Steps:

-

Extraction: The algal material is homogenized and extracted with a mixture of acetone and methanol (e.g., 7:2 v/v) at a low temperature (e.g., 4°C) to minimize degradation. This process is repeated until the residue becomes colorless.

-

Partitioning: The combined extracts are partitioned with diethyl ether and water. The upper ether layer containing the pigments is collected.

-

Saponification: To remove chlorophylls and lipids, the extract is saponified using a solution of methanolic potassium hydroxide (B78521) (e.g., 10%) overnight in the dark at room temperature.

-

Chromatography: The non-saponifiable lipid fraction containing carotenoids is then subjected to preparative thin-layer chromatography (TLC) or silica (B1680970) gel column chromatography for initial separation.

-

HPLC Purification: The fraction containing this compound is further purified by High-Performance Liquid Chromatography (HPLC) using a C30 column with a suitable mobile phase (e.g., a gradient of methanol, methyl-tert-butyl ether, and water).

-

Structural Characterization: The purity and structure of the isolated this compound are confirmed using ¹H-NMR, Mass Spectrometry (MS), and UV-Vis spectroscopy.

Chiral HPLC for Stereoisomer Analysis

To analyze the stereoisomeric composition of a sample, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed. A common column for carotenoid stereoisomer separation is a CHIRALPAK® column. The mobile phase typically consists of a mixture of n-hexane and an alcohol like ethanol (B145695) or isopropanol. The elution order and resolution of stereoisomers depend on the specific column and mobile phase composition.

Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and angiogenesis.

Anti-Angiogenic Signaling Pathway

This compound exerts its anti-angiogenic effects primarily by inhibiting the Fibroblast Growth Factor 2 (FGF-2) signaling pathway.

This compound's Inhibition of FGF-2-Mediated Angiogenesis

This compound has been shown to suppress the mRNA expression of both FGF-2 and its receptor, FGFR-1. This leads to the down-regulation of the phosphorylation of downstream signaling proteins, including Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and Akt. The inhibition of these pathways ultimately suppresses endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

This compound's Modulation of Inflammatory Pathways

This compound can mitigate endoplasmic reticulum (ER) stress, which in turn suppresses the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes like interleukin-6 (IL-6). Additionally, metabolites of this compound have been shown to be potent activators of the Nrf2 pathway. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of anti-inflammatory and antioxidant genes.

Conclusion

This compound stands out as a marine carotenoid with a unique chemical structure and significant therapeutic potential. Its (3R, 3'R, 6'R) absolute configuration is a key determinant of its bioactivity. The well-defined anti-inflammatory and anti-angiogenic signaling pathways provide a solid foundation for further preclinical and clinical investigations. This technical guide serves as a valuable resource for researchers aiming to harness the properties of this compound for the development of novel pharmaceuticals and nutraceuticals. Further research into the synthesis and biological activities of its other stereoisomers could unveil even more of the therapeutic potential of this fascinating marine molecule.

References

The Biosynthesis of Siphonaxanthin in Green Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711), a unique keto-carotenoid found predominantly in siphonaceous green algae, has garnered significant interest within the scientific community. Its distinct molecular structure, featuring a C19-hydroxyl group, contributes to its unique light-harvesting properties, allowing algae to thrive in the blue-green light conditions of marine environments. Beyond its role in photosynthesis, this compound has demonstrated a range of biological activities, including anti-inflammatory, anti-angiogenic, and pro-apoptotic effects, making it a promising candidate for further investigation in drug development and nutraceutical applications.

This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in green algae. It is designed to be a comprehensive resource for researchers, detailing the proposed enzymatic steps, the influence of light on its production, and the analytical methods required for its study. While the complete enzymatic machinery is yet to be fully elucidated, this guide synthesizes the available evidence to present a coherent model of this fascinating metabolic pathway.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is understood to be a specialized branch of the α-carotene pathway, originating from the common carotenoid precursor, lutein (B1675518). The pathway involves a series of hydroxylation and oxidation reactions, though the specific enzymes responsible for each step are still under active investigation.

The proposed pathway is as follows:

-

Lutein as the Precursor: Lutein, a dihydroxycarotenoid with one β-ring and one ε-ring, is the widely accepted starting point for this compound biosynthesis.

-

Formation of Intermediates:

-

Loroxanthin: Lutein is likely hydroxylated at the C19 position to form loroxanthin. The enzyme responsible for this step is a putative carotenoid 19-hydroxylase , which is hypothesized to be a cytochrome P450 monooxygenase.

-

19-Deoxythis compound: Recent research has identified 19-deoxythis compound as a key intermediate.[1] This suggests an alternative or parallel pathway where lutein undergoes oxidation at the C8 position before or after the C19 hydroxylation. The enzyme catalyzing the C8 ketolation is likely a carotene C8-ketolase .

-

-

Final Conversion to this compound: The final step involves the conversion of the intermediates to this compound (3,19,3'-Trihydroxy-7,8-dihydro-β,ε-caroten-8-one). This requires both the C19-hydroxylation and the C8-ketolation to be present.

The following diagram illustrates the proposed biosynthetic pathway from lutein to this compound.

Regulation of this compound Biosynthesis by Light

The production of this compound is intricately regulated by light, a key environmental cue for photosynthetic organisms. Specifically, blue-green light has been identified as a potent inducer of the this compound biosynthesis pathway. This adaptation allows siphonaceous algae to efficiently harvest the wavelengths of light that penetrate deeper into the marine environment.

The light-sensing mechanism is believed to be mediated by cryptochromes , a class of blue-light photoreceptors. Upon activation by blue light, cryptochromes are thought to initiate a signaling cascade that ultimately leads to the upregulation of the genes encoding the biosynthetic enzymes for this compound. While the complete signaling pathway is not yet fully understood, it likely involves a series of protein-protein interactions and the activation of specific transcription factors that bind to the promoter regions of the target genes.

The diagram below outlines the hypothetical light signaling pathway leading to this compound biosynthesis.

Quantitative Data on Carotenoid Composition

The relative abundance of this compound and its precursors can vary between different species of green algae and is significantly influenced by environmental conditions, particularly the light spectrum. The following table summarizes representative quantitative data on the carotenoid composition in green algae, highlighting the changes observed under different light conditions.

| Algal Species | Light Condition | Lutein (µg/g DW) | Loroxanthin (µg/g DW) | 19-Deoxythis compound (µg/g DW) | This compound (µg/g DW) | Reference |

| Codium fragile | White Light | 197.9 | Not Reported | Not Reported | Present (not quantified) | [2] |

| Caulerpa lentillifera | Not Specified | Not Detected | Not Reported | Not Reported | Present (not quantified) | [3] |

| Scenedesmus obliquus | Not Specified | Present (quantified) | Present (quantified) | Not Reported | Not Reported | [4] |

Note: Quantitative data for all intermediates in a single species under varying light conditions is currently limited in the literature. The data presented is based on available studies and may not represent a complete profile.

Experimental Protocols

Pigment Extraction from Green Algae

This protocol is adapted from methods described for carotenoid extraction from marine algae.[3]

Materials:

-

Fresh or freeze-dried algal tissue (e.g., Codium fragile)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (100%)

-

Methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Weigh approximately 1 g of freeze-dried (or 5 g of fresh) algal tissue.

-

Grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 10 mL of 100% acetone and vortex vigorously for 1 minute.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction (steps 4-6) on the pellet until the pellet is colorless.

-

Combine all supernatants.

-

To the combined acetone extract, add an equal volume of a dichloromethane:methanol (1:1, v/v) solution and 0.5 volumes of saturated NaCl solution.

-

Vortex and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Collect the lower (dichloromethane) phase containing the pigments.

-

Wash the dichloromethane phase twice with an equal volume of saturated NaCl solution.

-

Dry the dichloromethane phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Resuspend the dried pigment extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC) for analysis.

HPLC-DAD Method for Quantification of this compound and Precursors

This protocol is a proposed method based on established techniques for carotenoid separation.[4][5] Optimization may be required depending on the specific HPLC system and column used.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a photodiode array (PDA) detector.

-

Column: A C30 reversed-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.

-

Mobile Phase A: Methanol:Acetonitrile:Water (e.g., 70:20:10, v/v/v)

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE)

-

Gradient Elution:

-

0-15 min: 95% A, 5% B

-

15-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Linear gradient back to 95% A, 5% B

-

35-45 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection: Monitor at 450 nm. Collect spectra from 250-700 nm to aid in peak identification.

Quantification:

-

Prepare standard curves for lutein and this compound (if available) at a range of concentrations.

-

Quantify loroxanthin and 19-deoxythis compound using the standard curve of a structurally similar compound (e.g., lutein) and applying a correction factor based on their molar extinction coefficients if known.

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of putative this compound biosynthesis genes.[6]

Workflow:

-

Experimental Setup: Culture the green alga (e.g., Codium fragile) under controlled conditions with white light (control) and blue-green light (treatment).

-

RNA Extraction: Harvest algal cells at different time points and extract total RNA using a suitable kit or a Trizol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Primer Design: Design specific primers for the target genes (putative hydroxylases, ketolases) and a reference gene (e.g., actin, tubulin).

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

The following diagram illustrates the workflow for qRT-PCR analysis.

Identification and Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool for the identification of this compound and its intermediates. The expected [M+H]+ ions are:

-

Lutein: m/z 569.43

-

Loroxanthin: m/z 585.43

-

19-Deoxythis compound: m/z 583.41

-

This compound: m/z 599.41

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for the unambiguous structural elucidation of isolated carotenoids. Key spectral features to note for the this compound pathway include:

-

Lutein: Characteristic signals for the β- and ε-rings.

-

Loroxanthin: The appearance of signals corresponding to the hydroxymethyl group at C19.

-

19-Deoxythis compound: Signals indicating the presence of a keto group at C8.

-

This compound: A combination of the signals for the C19-hydroxyl and C8-keto groups.

Detailed 1H and 13C NMR data for loroxanthin has been reported in the literature and can be used as a reference.[7]

Conclusion and Future Perspectives

The biosynthesis of this compound in green algae represents a fascinating and specialized branch of carotenoid metabolism. While the general pathway from lutein through hydroxylated and ketolated intermediates is becoming clearer, significant research is still needed to definitively identify and characterize the enzymes and genes involved. The strong regulation of this pathway by blue-green light also presents an intriguing area for further investigation into the specifics of light signaling in marine algae.

For researchers in drug development, a thorough understanding of the biosynthesis and regulation of this compound is crucial for developing sustainable and scalable production methods, potentially through metabolic engineering of microalgae or heterologous expression systems. The detailed experimental protocols and analytical methods outlined in this guide provide a solid foundation for future research aimed at unraveling the remaining mysteries of the this compound biosynthesis pathway and harnessing its potential for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Carotenoid composition and antioxidant potential of Eucheuma denticulatum, Sargassum polycystum and Caulerpa lentillifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Analysis of Lutein and Loroxanthin in Scenedesmus obliquus: From Quantification to Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Cryptochrome-mediated blue-light signal contributes to carotenoids biosynthesis in microalgae [frontiersin.org]

- 7. mdpi.com [mdpi.com]

The Symbiotic Relationship of Siphonaxanthin and Siphonein in Codium fragile: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The marine green alga Codium fragile is a rich source of unique xanthophyll carotenoids, primarily siphonaxanthin (B1249711) and its ester derivative, siphonein. These pigments play a crucial role in the alga's photosynthetic processes, particularly in harvesting blue-green light in underwater environments. Beyond their physiological functions in the alga, this compound and siphonein have garnered significant interest in the scientific and pharmaceutical communities for their potent biological activities, including anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth exploration of the relationship between this compound and siphonein in Codium fragile, detailing their biosynthesis, chemical structures, and functional roles. Furthermore, this document outlines key experimental protocols for their extraction, separation, and quantification, and presents current knowledge on the signaling pathways through which they exert their therapeutic effects. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the potential of these marine carotenoids.

Introduction: The Unique Carotenoids of Codium fragile

Codium fragile, a siphonaceous green alga, possesses a distinct pigment profile that enables it to thrive in subtidal marine habitats. Central to this adaptation are the keto-carotenoids this compound and its fatty acid ester, siphonein. Siphonein is specifically identified as this compound 19-(trans-∆2-dodecenoate)[1]. These pigments are integral components of the this compound-siphonein-chlorophyll-a/b-binding protein (SCP), a light-harvesting complex that efficiently absorbs blue-green light, a spectral range that penetrates deeper into the water column[2]. The presence of these specific carotenoids in place of lutein (B1675518), which is common in terrestrial plants, highlights a unique evolutionary adaptation[2].

Recent research has illuminated the significant therapeutic potential of this compound, demonstrating its ability to induce apoptosis in cancer cells and inhibit angiogenesis, often with greater potency than other well-studied carotenoids like fucoxanthin[1][3]. Siphonein, while sharing a structural backbone with this compound, exhibits distinct bioactivities and bioavailability, making the study of their interplay crucial for potential pharmaceutical applications[1].

Chemical Structures and Relationship

This compound is a xanthophyll characterized by a β-ionone ring and an ε-ionone ring, with hydroxyl groups at the C3 and C3' positions, a keto group at C8, and a unique hydroxyl group at the C19 position[1]. Siphonein is an acylated derivative of this compound, where the hydroxyl group at the C19 position is esterified with a fatty acid, typically a C12 fatty acid (dodecenoate)[1].

The fundamental relationship is that of a parent molecule (this compound) and its ester (siphonein). This esterification significantly alters the polarity and, consequently, the solubility and bioavailability of the carotenoid.

Quantitative Analysis in Codium fragile

The concentrations of this compound and siphonein in Codium fragile can vary based on environmental factors such as light availability and depth[4][5]. However, several studies have quantified their presence, providing valuable data for extraction and application purposes. This compound and siphonein can constitute a significant portion of the total carotenoids in this alga, in some cases accounting for up to 60%[6].

| Pigment | Concentration Range (% of dry weight) | Method of Quantification | Reference |

| This compound | 0.03% - 0.1% | HPLC | [1][7] |

| Siphonein | Present at similar levels to this compound | HPLC | [1][7] |

| Total Carotenoids | |||

| This compound + Siphonein | ~60% of total carotenoids | TLC | [6] |

Biosynthesis of this compound and Siphonein

The biosynthetic pathway of this compound is believed to originate from the common carotenoid precursor, lutein[8]. While the complete enzymatic cascade in Codium fragile is yet to be fully elucidated, recent studies have identified a key intermediate, 19-deoxythis compound, which accumulates under blue-green light conditions[9][10]. This suggests a multi-step enzymatic process. The final step in the formation of siphonein is the esterification of the C19-hydroxyl group of this compound with a fatty acid, a reaction likely catalyzed by an acyltransferase.

Experimental Protocols

Extraction of this compound and Siphonein from Codium fragile

A generalized protocol for the extraction of carotenoids from algal biomass is presented below. All steps should be performed under dim light to prevent photodegradation of the pigments.

-

Sample Preparation: Freshly collected Codium fragile should be cleaned of epiphytes and debris, rinsed with distilled water, and lyophilized (freeze-dried) to remove moisture. The dried biomass is then ground into a fine powder.

-

Solvent Extraction:

-

Suspend the powdered alga in a solvent mixture, typically acetone (B3395972) or a mixture of methanol (B129727) and acetone.

-

Homogenize the suspension using a blender or an ultrasonic bath to disrupt the cell walls and facilitate solvent penetration.

-

Perform the extraction at a low temperature (e.g., 4°C) in the dark for several hours or overnight with constant stirring.

-

-

Phase Separation:

-

Centrifuge the extract to pellet the solid algal debris.

-

Transfer the supernatant to a separatory funnel.

-

Add diethyl ether or hexane (B92381) and a saturated NaCl solution to the supernatant to partition the lipophilic pigments into the organic phase.

-

Collect the upper organic layer containing the carotenoids.

-

-

Drying and Concentration:

-

Dry the organic extract over anhydrous sodium sulfate (B86663) to remove residual water.

-

Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator at a low temperature (<35°C).

-

The resulting crude extract can be stored at -20°C or lower under a nitrogen atmosphere.

-

Separation and Purification by Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative analysis and small-scale purification of this compound and siphonein.

-

Plate Preparation: Use silica (B1680970) gel 60 F254 plates.

-

Sample Application: Dissolve the crude extract in a small volume of a suitable solvent (e.g., acetone) and spot it onto the baseline of the TLC plate using a capillary tube.

-

Mobile Phase: A common solvent system for separating carotenoids is a mixture of n-hexane and acetone in a ratio of approximately 7:3 (v/v). The exact ratio may need to be optimized.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.

-

Visualization and Identification: Carotenoids will appear as colored spots. This compound, being more polar, will have a lower Rf value than the less polar siphonein. The bands can be scraped from the plate and the pigments eluted with a suitable solvent for further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of this compound and siphonein.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reverse-phase column is typically used.

-

Sample Preparation: The crude extract is redissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

-

Mobile Phase and Gradient: A gradient elution is often employed. For example, a gradient of water, methanol, and methyl-tert-butyl ether can be used to separate a wide range of carotenoids. The specific gradient profile will depend on the column and the specific compounds of interest.

-

Detection: this compound and siphonein can be detected by their characteristic absorption spectra, with absorption maxima around 450 nm.

-

Quantification: The concentration of each pigment is determined by comparing the peak area from the sample chromatogram to a standard curve generated from purified standards of this compound and siphonein.

Signaling Pathways and Biological Activities

This compound has demonstrated significant potential in preclinical studies, particularly in cancer research. Its biological effects are mediated through the modulation of specific cellular signaling pathways.

Anti-Angiogenic Activity via FGF Receptor-1 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been shown to inhibit angiogenesis, and this effect is attributed to its ability to down-regulate the signaling cascade initiated by the Fibroblast Growth Factor Receptor-1 (FGFR-1)[4][11].

Induction of Apoptosis via Bcl-2 and Caspase-3 Pathway

This compound is a potent inducer of apoptosis in various cancer cell lines, including human leukemia HL-60 cells[3][12]. This programmed cell death is initiated through the intrinsic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of effector caspases, such as caspase-3[3][12].

Conclusion and Future Directions

This compound and its ester, siphonein, are unique carotenoids from Codium fragile with significant physiological roles and promising therapeutic potential. Their distinct chemical structures and interplay within the alga's light-harvesting complex are subjects of ongoing research. The potent anti-cancer and anti-angiogenic activities of this compound, mediated through specific signaling pathways, position it as a strong candidate for further drug development.

Future research should focus on several key areas:

-

Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes responsible for the conversion of lutein to this compound and the subsequent esterification to siphonein will be crucial for potential biotechnological production.

-

In-depth pharmacological studies of siphonein: The biological activities of siphonein are less characterized than those of this compound. Understanding its absorption, metabolism, and therapeutic effects is essential.

-

Clinical trials: To translate the promising preclinical findings into clinical applications, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound and siphonein in treating human diseases.

This technical guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge and outlining the necessary methodologies to further explore the potential of these fascinating marine compounds.

References

- 1. The separation, identification and quantitative determination of photopigments from the siphonaceous marine alga codium fragile [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Interactions between Carotene Ring Hydroxylases Drive Lutein Formation in Plant Carotenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Intestinal Absorption and Anti-Inflammatory Effects of Siphonein, a this compound Fatty Acid Ester from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a green algal carotenoid, as a novel functional compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Biological Activities of Siphonaxanthin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Siphonaxanthin (B1249711), a keto-carotenoid found in marine green algae, has emerged as a compound of significant interest due to its potent biological activities demonstrated in a variety of in vitro models.[1][2][3][4] Unlike more common carotenoids, this compound exhibits unique structural features that may contribute to its enhanced efficacy.[2] This document provides a comprehensive technical overview of the in vitro biological functions of this compound, with a focus on its anticancer, anti-angiogenic, anti-inflammatory, and anti-adipogenic properties. It summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways involved. This guide is intended to serve as a resource for researchers exploring this compound as a potential therapeutic or chemopreventive agent.

Anticancer and Cytotoxic Activities

This compound has demonstrated potent growth-inhibitory and pro-apoptotic effects across various cancer cell lines, often proving more effective than other well-studied carotenoids like fucoxanthin.[1][2][5] Its anticancer activity is mediated through the modulation of key signaling pathways controlling cell survival and apoptosis.

Induction of Apoptosis

In human leukemia (HL-60) cells, this compound is a powerful inducer of apoptosis.[6][7] Treatment with this compound leads to characteristic apoptotic changes, including chromatin condensation and an increase in TUNEL-positive cells.[1][6][7] This process is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of caspase-3, a key executioner caspase.[1][2][6][7][8] Furthermore, this compound up-regulates the expression of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[1][5][6] Studies on luminal (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells confirm that this compound's growth-inhibitory effects are linked to the downregulation of Bcl-2 and Poly (ADP-ribose) polymerase (PARP).[9][10]

Inhibition of Cell Survival Pathways

The anticancer effects of this compound are also attributed to its ability to suppress critical cell survival signaling. In breast cancer cells, this compound treatment blocks the phosphorylation and activation of Akt and ERK1/2, two central nodes in pathways that promote cell proliferation and survival.[9][10] It also suppresses the expression of the redox-sensitive transcription factor NF-κB, further contributing to its pro-apoptotic effects.[9][10]

Quantitative Data: Anticancer & Anti-proliferative Activity

| Cell Line | Activity | Concentration | Effect | Reference |

| Human Leukemia (HL-60) | Inhibition of Viability | 20 µM | Marked reduction in cell viability within 6 hours. | [1][5][6][7] |

| Human Leukemia (HL-60) | Apoptosis Induction | 10 µM | Increase in TUNEL-positive cells. | [7] |

| Breast Cancer (MCF-7) | Inhibition of Viability | 5 µM | Significant inhibition of cell viability. | [9] |

| Breast Cancer (MDA-MB-231) | Inhibition of Viability | 5 µM | Significant inhibition of cell viability. | [9] |

Signaling Pathway Visualization```dot

// Pathways this compound -> DR5 [label="Upregulates", color="#34A853", fontcolor="#202124", fontsize=8]; this compound -> Bcl2 [label="Inhibits", color="#EA4335", fontcolor="#202124", fontsize=8, dir="tee"]; this compound -> Akt [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124", fontsize=8, dir="tee"]; this compound -> ERK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#202124", fontsize=8, dir="tee"]; this compound -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#202124", fontsize=8, dir="tee"];

DR5 -> Caspase3_inactive [color="#34A853"]; Bcl2 -> Caspase3_inactive [color="#EA4335", dir="tee"]; Caspase3_inactive -> Caspase3_active [color="#34A853"]; Caspase3_active -> PARP [label="Cleaves", color="#EA4335", fontcolor="#202124", fontsize=8]; PARP -> Apoptosis [label="Inhibition leads to", style=dashed, color="#EA4335", fontcolor="#202124", fontsize=8]; Caspase3_active -> Apoptosis [color="#EA4335"];

Akt -> pAkt [style=invis]; ERK -> pERK [style=invis]; pAkt -> Survival [color="#34A853"]; pERK -> Survival [color="#34A853"]; NFkB -> Survival [color="#34A853"]; }

Caption: Inhibition of the FGF-2/FGFR-1 anti-angiogenic signaling pathway by this compound.

Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases. This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

Suppression of Inflammatory Responses

In studies using RAW264 macrophages stimulated with advanced glycation end products (AGEs), a trigger for inflammation, this compound was the only one of 17 carotenoids tested that significantly suppressed nitric oxide (NO) generation. I[11]t also suppresses the AGE-induced mRNA expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and cellular adhesion molecules. I[11]n differentiated Caco-2 cells, siphonein (a fatty acid ester of this compound) was shown to suppress the lipopolysaccharide (LPS)-induced expression of proinflammatory chemokines and the release of CXCL8 protein.

[12]#### 3.2. Molecular Mechanisms

The anti-inflammatory action of this compound is linked to its ability to mitigate endoplasmic reticulum (ER) stress and subsequently inhibit the activation of the master inflammatory transcription factor, nuclear factor-κB (NF-κB). A[11] reporter gene assay confirmed that this compound significantly inhibits AGE-induced NF-κB activation. T[11][13]his inhibition of the ER stress/NF-κB axis is a key mechanism by which this compound exerts its anti-inflammatory effects.

[11]#### Quantitative Data: Anti-Inflammatory Activity

| Cell Line | Stimulant | Activity | Effect | Reference |

| RAW264 Macrophages | AGEs | Inhibition of NO generation | Significant suppression. | |

| RAW264 Macrophages | AGEs | Inhibition of IL-6 mRNA | Significant suppression. | |

| Caco-2 Cells | LPS | Inhibition of NF-κB activation | Significant suppression (by siphonein). | |

| Caco-2 Cells | LPS | Inhibition of CXCL8 release | Significant suppression (by siphonein). |

Signaling Pathway Visualization

References

- 1. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. This compound, a green algal carotenoid, as a novel functional compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Breast Cancer | this compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling | springermedicine.com [springermedicine.com]

- 10. This compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intestinal Absorption and Anti-Inflammatory Effects of Siphonein, a this compound Fatty Acid Ester from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Siphonaxanthin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siphonaxanthin (B1249711), a marine carotenoid found in green algae, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells. It delves into its pro-apoptotic, anti-angiogenic, and anti-metastatic activities, with a focus on the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core molecular interactions.

Introduction

The search for novel, effective, and less toxic anti-cancer agents has led to the exploration of natural products from marine sources. This compound, a keto-carotenoid, has demonstrated significant potential in this regard.[1] Unlike other well-studied carotenoids, this compound possesses unique structural features that contribute to its enhanced bioactivity.[1] This guide synthesizes the current scientific knowledge on this compound's mechanism of action in various cancer cell types, providing a detailed examination of its impact on cell viability, apoptosis, angiogenesis, and key signaling cascades.

Effects on Cancer Cell Viability and Proliferation

This compound exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its efficacy has been notably demonstrated in human leukemia (HL-60) and breast cancer cells (MCF-7, MDA-MB-231).[2][3]

Quantitative Data on Cell Viability

The following table summarizes the key quantitative data regarding the effect of this compound on cancer cell viability.

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Effect | Reference(s) |

| HL-60 | Guava ViaCount | 20 | 6 | Marked reduction in cell viability (p<0.05) | [4][5] |

| HL-60 | Guava ViaCount | 10 | 12 | Cell viability less than 50% | [4] |

| MCF-7 | WST-1 | 5 | 24 | Significant inhibition of viability | [3] |

| MDA-MB-231 | WST-1 | 5 | 24 | Significant inhibition of viability | [3] |

| HUVEC | WST-1 | 2.5 | 72 | ~50% suppression of proliferation | [6] |

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This process is initiated through both intrinsic and extrinsic pathways, leading to characteristic morphological and biochemical changes in the cancer cells.

Molecular Mechanisms of Apoptosis Induction

This compound triggers apoptosis through the modulation of several key regulatory proteins:

-

Downregulation of Bcl-2: this compound decreases the expression of the anti-apoptotic protein Bcl-2, thereby promoting the release of pro-apoptotic factors from the mitochondria.[2][4]

-

Activation of Caspase-3: The reduction in Bcl-2 is associated with a subsequent increase in the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][4]

-

Upregulation of Death Receptor 5 (DR5): this compound upregulates the expression of DR5 (TRAIL Receptor-2), a cell surface receptor that, upon activation, initiates the extrinsic apoptotic pathway.[4][5]

-

Induction of GADD45α: An increase in the expression of Growth Arrest and DNA Damage-inducible protein alpha (GADD45α) has been observed, suggesting a role in cell cycle arrest and apoptosis induction.[4][5]

Signaling Pathway for Apoptosis Induction

The following diagram illustrates the signaling pathway through which this compound induces apoptosis in cancer cells.

Figure 1: this compound-induced apoptotic signaling pathway.

Anti-Angiogenic Effects

This compound demonstrates potent anti-angiogenic activity, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[6]

Inhibition of Endothelial Cell Proliferation and Tube Formation

In Human Umbilical Vein Endothelial Cells (HUVECs), this compound significantly suppresses proliferation and the formation of tube-like structures, which are critical steps in angiogenesis.[6]

| Assay | Concentration (µM) | Incubation Time | Effect | Reference(s) |

| HUVEC Proliferation | 2.5 | 72 h | ~50% suppression | [6] |

| HUVEC Tube Formation | 10 | - | Significant suppression of tube length | [6] |

| HUVEC Tube Formation | 25 | - | Complete inhibition of tube formation | [6] |

| Rat Aortic Ring Assay | >2.5 | - | Significant reduction in microvessel outgrowth | [6] |

Molecular Mechanisms of Anti-Angiogenesis

The anti-angiogenic effects of this compound are attributed to the downregulation of key signaling molecules in vascular endothelial cells:

-

Suppression of FGF-2 and FGFR-1: this compound suppresses the mRNA expression of Fibroblast Growth Factor 2 (FGF-2) and its receptor (FGFR-1).[6] This inhibition disrupts a critical signaling pathway for endothelial cell proliferation and migration.

Signaling Pathway for Anti-Angiogenesis

The diagram below illustrates the mechanism of this compound's anti-angiogenic action.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Angiogenic Effects of Siphonaxanthin in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-angiogenic properties of siphonaxanthin (B1249711), a keto-carotenoid found in green algae. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. This compound has emerged as a potent anti-angiogenic compound, demonstrating significant effects on endothelial cells, the primary cells involved in vessel formation. This document synthesizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the underlying molecular mechanisms.

Quantitative Data Summary

This compound has been shown to inhibit key angiogenic processes in a dose-dependent manner. The following tables summarize the quantitative findings from various in vitro and ex vivo studies, primarily using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on HUVEC Proliferation

| Concentration (µM) | Inhibition of Proliferation | Statistical Significance | Source |

| 2.5 | ~50% | p<0.05 | [1][2][3] |

| >2.5 | Significant Suppression | p<0.05 | [3][4] |

Table 2: Effect of this compound on HUVEC Tube Formation

| Concentration (µM) | Effect on Tube Formation | Source |

| 10 | ~44% reduction in tube length | [2][3] |

| 25 | Complete inhibition (no tube formation observed) | [2][3][4] |

Table 3: Effect of this compound on Ex Vivo Angiogenesis (Rat Aortic Ring Assay)

| Concentration (µM) | Effect on Microvessel Outgrowth | Source |

| >2.5 | Significant reduction | [2][3][4] |

| 2.5 | ~50% inhibition | [1] |

| 50 | 100% inhibition | [1] |

Note: The effect of this compound on VEGF-induced HUVEC migration (chemotaxis) was found to be not statistically significant.[1][2][3][4]

Core Mechanism of Action

The primary anti-angiogenic mechanism of this compound is the disruption of the Fibroblast Growth Factor 2 (FGF-2) signaling pathway.[4] Unlike many anti-angiogenic agents that target the Vascular Endothelial Growth Factor (VEGF) pathway, this compound appears to have minimal effect on the expression of VEGF Receptor-2 (VEGFR-2).[4]

The key molecular events include:

-

Suppression of Gene Expression : this compound downregulates the mRNA expression of FGF-2, its receptor FGFR-1, and the transcription factor EGR-1, which is involved in their trans-activation.[4][5]

-

Inhibition of Downstream Signaling : It effectively inhibits the FGF-2-mediated phosphorylation of crucial downstream signaling proteins, including ERK1/2 and Akt.[4]

This targeted disruption of the FGF-2/FGFR-1 axis ultimately represses the ability of endothelial cells to migrate and differentiate into tube-like structures, thereby inhibiting angiogenesis.[4][6]

Signaling Pathway Diagram

Caption: this compound inhibits angiogenesis by targeting the FGF-2/FGFR-1 pathway.

Detailed Experimental Protocols

The following sections describe the methodologies used to quantify the anti-angiogenic effects of this compound.

HUVEC Proliferation Assay

This assay measures the effect of this compound on the growth of endothelial cells.

-

Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in a suitable medium (e.g., RPMI 1640) supplemented with growth factors and fetal bovine serum.

-

Seeding : Cells are seeded into 96-well plates at a specified density and allowed to attach overnight.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5 µM to 50 µM) or a vehicle control.

-

Incubation : Cells are incubated for a defined period (e.g., 24-72 hours).

-

Quantification : Cell viability/proliferation is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Analysis : The absorbance (for MTT) or cell count is compared between treated and control wells to determine the percentage of proliferation inhibition. Data is analyzed for statistical significance (p<0.05).[1]

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

-

Plate Coating : Wells of a 24- or 48-well plate are coated with a reconstituted basement membrane matrix, such as Matrigel, and allowed to polymerize at 37°C.[4]

-

Cell Seeding : HUVECs are harvested and seeded onto the Matrigel-coated wells in a low-serum medium.

-

Treatment : this compound is added to the medium at various concentrations (e.g., 10 µM, 25 µM). A vehicle control is included.

-

Incubation : Plates are incubated at 37°C in a 5% CO2 incubator for several hours (e.g., 6-18 hours) to allow for tube formation.

-

Imaging : The formation of tube-like networks is observed and photographed using a phase-contrast microscope.

-

Quantification : The total length of the tube structures is measured using image analysis software (e.g., Adobe Photoshop or ImageJ).[1] The percentage of inhibition is calculated relative to the control.

Ex Vivo Rat Aortic Ring Assay

This assay provides a more complex tissue-level model of angiogenesis, involving multiple cell types.

-

Aorta Excision : A thoracic aorta is carefully removed from a Wistar rat (body weight ~200 g) under sterile conditions.[1]

-

Ring Preparation : The aorta is cleaned of periadventitial fat and cut into 1-1.5 mm thick cross-sections (rings).[1]

-

Embedding : A collagen gel matrix is prepared. Each aortic ring is placed in the center of a well in a 6-well plate and covered with the collagen solution, which is then allowed to gel at 37°C.[1]

-

Culture and Treatment : The gel is overlaid with RPMI 1640 medium containing supplements (e.g., 1% ITS+). This compound is added at the desired concentrations (e.g., 2.5 µM to 50 µM).[1]

-

Incubation : Plates are incubated for 10 days at 37°C with 5% CO2. The medium is changed on day 7.[1]

-

Analysis : The outgrowth of microvessels from the aortic ring is monitored and photographed. The length of the capillaries is measured from the cut end of the aortic segment to the approximate mean point of the capillary network.[1]

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-angiogenic effects of this compound.

Logical Framework of this compound's Anti-Angiogenic Effect

The inhibitory action of this compound on angiogenesis can be understood through a clear logical progression from molecular intervention to cellular and tissue-level outcomes.

Caption: Logical flow from this compound treatment to angiogenesis inhibition.

Conclusion for Drug Development

This compound demonstrates potent anti-angiogenic activity through a distinct mechanism primarily involving the inhibition of the FGF-2/FGFR-1 signaling pathway. Its ability to significantly suppress endothelial cell proliferation and tube formation at low micromolar concentrations highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The lack of significant effect on the VEGF pathway suggests it could be used in combination with VEGF inhibitors to achieve a more comprehensive anti-angiogenic blockade or to treat tumors resistant to conventional anti-VEGF therapies. Further in vivo studies are warranted to validate these findings and to assess the bioavailability and metabolic fate of this compound.[4][7]

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Anti-angiogenic effect of this compound from green alga, Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a green algal carotenoid, as a novel functional compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Siphonaxanthin: A Technical Guide to a Novel Marine Carotenoid for Functional Food and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siphonaxanthin (B1249711), a unique keto-carotenoid found in edible green algae, is emerging as a potent bioactive compound with significant potential as a functional food ingredient and a candidate for drug development. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental methodologies. Notably, this compound has demonstrated superior anti-cancer, anti-inflammatory, and anti-angiogenic properties compared to other well-studied carotenoids like fucoxanthin (B1674175). This document summarizes key quantitative data, details experimental protocols for assessing its bioactivity, and provides visual representations of its known signaling pathways to facilitate further research and development.

Chemical Properties and Natural Sources

This compound is a xanthophyll with the chemical formula C40H56O4.[1] Its structure is similar to that of fucoxanthin but is distinguished by the absence of an allenic bond and an epoxide group, and the presence of an additional hydroxyl group at the 19th carbon position.[2][3] This structural feature is believed to contribute to its enhanced biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C40H56O4 | [1] |

| Molecular Weight | 600.9 g/mol | [1] |

| Key Structural Features | Keto group, multiple hydroxyl groups, extended polyene chain | [2][3] |

This compound is primarily found in siphonaceous green algae. The content of this compound in these algae typically ranges from 0.03% to 0.1% of their dry weight.[2][3]

Table 2: Natural Sources of this compound

| Algal Species | Common Name | This compound Content (% of dry weight) | Reference |

| Codium fragile | Green sea fingers | ~0.03% - 0.1% | [2][3] |

| Caulerpa lentillifera | Sea grapes | ~0.03% - 0.1% | [2][3] |

| Umbraulva japonica | ~0.03% - 0.1% | [2][3] |

Extraction and Purification

The extraction of this compound from green algae is typically achieved using organic solvents. A common method involves the use of a mixture of dichloromethane (B109758) and methanol (B129727), followed by purification using High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

Experimental Protocol: Extraction and Purification of this compound

-

Homogenization: Homogenize dried and powdered green algae in a mixture of dichloromethane and methanol (1:2, v/v).

-

Extraction: Add hexane (B92381) to the mixture and vortex vigorously. Centrifuge to separate the layers.

-

Phase Separation: Collect the upper organic phase. Repeat the extraction process with dichloromethane and hexane to maximize the yield.

-

Drying: Pool the organic phases and evaporate the solvent under a stream of nitrogen.

-

Purification: Purify the crude extract using HPLC with a C18 column. Elute with a gradient of methanol/water and ethyl acetate/methanol.

-

Quantification: Monitor the elution at 450 nm and quantify the this compound peak against a standard curve.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for the development of functional foods and pharmaceuticals.

Anti-Cancer Activity

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines, particularly in human leukemia (HL-60) cells.[4][5] Its pro-apoptotic effect is significantly greater than that of fucoxanthin.[4]

Table 3: Anti-Cancer Activity of this compound on HL-60 Cells

| Parameter | Concentration (µM) | Effect | Reference |

| Cell Viability | 20 | Marked reduction within 6 hours | [4] |

| Apoptosis Induction | 10 | Increased TUNEL-positive cells and chromatin condensation | [5] |

| Caspase-3 Activation | 10 | Increased activity | [4] |

| Bcl-2 Expression | 10 | Decreased expression | [4] |

| DR5 Expression | 10 | Upregulated expression | [5] |

This compound induces apoptosis through the intrinsic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of caspase-3.[4] It also upregulates the expression of Death Receptor 5 (DR5), suggesting a potential sensitization to TRAIL-induced apoptosis.

Caption: this compound-induced apoptosis signaling pathway.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators in macrophages.

Table 4: Anti-Inflammatory Activity of this compound in RAW 264.7 Macrophages

| Parameter | Stimulus | Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | AGEs | Not specified | Significant suppression | [2] |

| IL-6 mRNA Expression | AGEs | Not specified | Significant suppression | [2] |

| NF-κB Activation | AGEs | Not specified | Significant inhibition | [2] |

This compound mitigates inflammation by inhibiting the activation of the NF-κB signaling pathway. This is potentially mediated through the suppression of endoplasmic reticulum (ER) stress.[2]

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Siphonaxanthin: An In-depth Technical Guide to In Vivo Metabolism and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin (B1249711), a keto-carotenoid found in green algae, is emerging as a compound of significant interest in the scientific community.[1] In vitro and ex vivo studies have highlighted its potential anti-angiogenic, anti-inflammatory, and apoptosis-inducing activities.[2][3][4] Notably, its anti-angiogenic effects are attributed to the down-regulation of fibroblast growth factor receptor-1 (FGFR-1) signaling.[2] Furthermore, this compound has been shown to suppress inflammatory responses by mitigating endoplasmic reticulum (ER) stress and subsequent nuclear factor-κB (NF-κB) activation.[5][6] It may also protect against obesity-related somatic stress by restoring Nrf2-regulated antioxidant signaling.[7][8] Despite these promising preclinical findings, a critical knowledge gap exists regarding its in vivo metabolism and bioavailability, which is paramount for its development as a therapeutic or nutraceutical agent.[2][9] This technical guide provides a comprehensive overview of the current in vivo data on this compound metabolism and bioavailability, with a focus on quantitative data, experimental protocols, and the signaling pathways it modulates.

In Vivo Metabolism and Bioavailability

To date, in vivo research on this compound is limited, with a pivotal study by Zheng et al. (2020) in Institute of Cancer Research (ICR) mice providing the most substantial data on its absorption, distribution, and metabolism.[7] This study demonstrated that orally administered this compound is absorbed and undergoes metabolic transformation, leading to the presence of both the parent compound and its putative metabolites in various tissues.[7]

Quantitative Data: Tissue Distribution of this compound and its Metabolites

The following table summarizes the quantitative distribution of this compound and its three putative metabolites in the plasma and various tissues of ICR mice after 16 days of dietary supplementation.

| Tissue | This compound (pmol/g) | Metabolite 1 (pmol/g) | Metabolite 2 (pmol/g) | Metabolite 3 (pmol/g) | Total Carotenoids (pmol/g) |

| Plasma | 1.8 ± 0.6 | 13.5 ± 5.0 | 4.8 ± 1.7 | 1.4 ± 0.5 | 21.5 ± 7.8 |

| Liver | 13.9 ± 5.2 | 43.6 ± 21.8 | 108.1 ± 58.7 | 110 ± 50.8 | 276.4 ± 136.5 |

| Stomach | 178.9 ± 98.7 | 4.9 ± 3.4 | 1.8 ± 1.1 | 1.2 ± 0.7 | 186.8 ± 103.9 |

| Small Intestine | 243.0 ± 123.5 | 11.3 ± 6.2 | 16.5 ± 8.9 | 9.4 ± 5.1 | 280.2 ± 143.7 |

| Colon | 51.9 ± 28.1 | 1.9 ± 1.1 | 1.0 ± 0.6 | 0.8 ± 0.5 | 55.6 ± 30.3 |

| Mesenteric WAT | 18.8 ± 8.9 | 95.5 ± 62.2 | 4.3 ± 2.5 | 44.4 ± 29.4 | 163.0 ± 103.0 |

| Perirenal WAT | 22.1 ± 12.0 | 4.3 ± 2.5 | 44.4 ± 29.4 | 95.5 ± 62.2 | 166.3 ± 108.1 |

| Epididymal WAT | 27.8 ± 14.3 | N.D. | 50.6 ± 30.3 | 112 ± 69.0 | 190.4 ± 113.6 |

| Kidney | 38.2 ± 15.7 | 0.5 ± 0.5 | 6.6 ± 2.9 | 0.1 ± 0.1 | 45.4 ± 19.2 |

| Testis | 25.0 ± 10.0 | 1.2 ± 0.8 | 3.0 ± 1.8 | 0.4 ± 0.4 | 29.6 ± 13.0 |

| Brain | 0.4 ± 0.3 | N.D. | N.D. | N.D. | 0.4 ± 0.3 |

Data are presented as mean ± SEM (n=4). N.D. = Not Detected. Data sourced from Zheng et al. (2020).[7]

This compound and its metabolites exhibited a non-uniform distribution pattern.[7] The parent compound was found in highest concentrations in the gastrointestinal tract, particularly the small intestine and stomach.[7] In contrast, the putative metabolites were more abundant in the liver and various white adipose tissue (WAT) depots, with a notable selective accumulation in mesenteric WAT.[7] The presence of this compound in the brain, albeit at very low levels, suggests it may cross the blood-brain barrier.[7]

Experimental Protocols